molecular formula C19H12Cl3N3O B2860936 2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine CAS No. 339028-53-4

2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine

Cat. No. B2860936
CAS RN: 339028-53-4
M. Wt: 404.68
InChI Key: ZTJAGKYATNRVNM-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine (CPD) is a heterocyclic compound that has been studied extensively for its potential medicinal properties. It is a member of the imidazopyridine family, which is known for its strong anti-inflammatory and anti-cancer activities. CPD has been used in various scientific research applications, such as drug design, drug delivery, and drug screening. In addition, it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Biological Screening

Research on imidazo[4,5-b]pyridine derivatives has led to the development of compounds with potential biological activities. For example, Bhuva et al. (2015) synthesized 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridines and assessed their activity against Gram-positive, Gram-negative bacteria, and fungi, finding some compounds exhibiting moderate activity at 50μg/ml concentration. The structural elucidation of these products was achieved through various spectral and analytical methods, highlighting the versatility of imidazo[4,5-b]pyridine derivatives in biological applications (Bhuva, V. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M., 2015).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have also been investigated for their role in corrosion inhibition. Saady et al. (2021) evaluated the inhibitory performance of specific imidazo[4,5-b]pyridine derivatives against mild steel corrosion in acidic conditions. Their findings demonstrated high inhibition efficiency, suggesting these compounds as effective corrosion inhibitors due to their ability to form protective layers on the metal surface, supported by various analytical techniques including electrochemical and surface analysis (Saady, A., et al., 2021).

Anticholinesterase Potential

The anticholinesterase potential of heterocyclic imidazo[1,2-a]pyridine analogues has been a subject of study, with derivatives showing promise in treating heart and circulatory failures. Kwong et al. (2019) synthesized a series of these derivatives, revealing that compounds with certain substituents exhibit potent AChE and BChE inhibition. This research underscores the therapeutic potential of imidazo[1,2-a]pyridine derivatives in pharmaceutical applications, especially for conditions involving cholinesterase enzymes (Kwong, H. C., et al., 2019).

Material Science and Luminescence

In the realm of materials science, the luminescent properties of imidazo[4,5-b]pyridine derivatives have been explored. Li et al. (2012) synthesized rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, showcasing blue-green luminescence. These complexes present potential applications in photonic devices and sensors, illustrating the broad applicability of imidazo[4,5-b]pyridine derivatives beyond biological contexts (Li, X.-w., et al., 2012).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[(2,6-dichlorophenyl)methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O/c20-14-6-2-1-5-12(14)19-24-18-17(9-4-10-23-18)25(19)26-11-13-15(21)7-3-8-16(13)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJAGKYATNRVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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